N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-14-7-9-15(10-8-14)11-26-19-18(24-25-26)20(22-13-21-19)28-12-17(27)23-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIURTNMHVRBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4CCCCC4)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics.
Mode of Action
It is known that pyrimidine, a privileged scaffold, plays a vital role in various biological procedures as well as in cancer pathogenesis. Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways due to their diverse pharmacological activities.
Biological Activity
N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of 1,2,3-triazoles and has been studied for its interactions with various biological targets.
- Molecular Formula : C20H24N6OS
- Molecular Weight : 396.51 g/mol
- CAS Number : 941991-23-7
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with specific biological pathways. The presence of the triazole moiety is known to influence various biological processes, including enzyme inhibition and receptor modulation.
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Triazole derivatives have been reported to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory responses by interacting with adenosine receptors, which play a crucial role in inflammation regulation .
- Antimicrobial Properties : The triazole ring is often associated with antimicrobial activity against various pathogens.
Case Study 1: Anticancer Activity
A study investigated the effects of triazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Mechanisms
In a separate study focusing on inflammatory diseases such as rheumatoid arthritis, it was found that triazole derivatives could act as selective modulators of A3 adenosine receptors. This interaction led to reduced pro-inflammatory cytokine production and improved clinical outcomes in animal models .
Data Table: Biological Activities
Scientific Research Applications
Pharmacological Properties
1.1 Anticancer Activity
Compounds containing triazole and pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide may exhibit significant cytotoxic effects against various cancer cell lines. Similar compounds have shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell proliferation and survival .
1.2 Antimicrobial Activity
The triazole ring in this compound has been associated with notable antibacterial and antifungal activities. Studies have demonstrated that triazole derivatives can inhibit the growth of a range of pathogenic microorganisms. For instance, compounds with similar structures have been reported to exhibit strong activity against Gram-positive and Gram-negative bacteria . The specific mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.
1.3 Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by in silico studies suggesting its ability to inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase . This suggests that this compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation.
Case Studies
Case Study 1: Antitumor Activity Assessment
In a study evaluating the antitumor efficacy of triazole derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of similar compounds found that derivatives based on the triazole scaffold exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the side chains could enhance potency against resistant strains .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The triazolo[4,5-d]pyrimidine scaffold is versatile, allowing substitutions at positions 3 and 7 to modulate activity. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Comparison
Key Observations:
Position 3 Modifications: The 4-methylbenzyl group in the target compound and 9b provides steric bulk and lipophilicity, contrasting with 9e’s morpholine-containing substituent, which enhances polarity and aqueous solubility .
Position 7 Modifications :
- The acetamide thioether in the target compound differs from benzo[d]oxazole-thioether analogs (9b , 9e ), which exhibit rigid planar structures for π-π stacking .
- Hydroxyl (36a ) or propylthio () groups alter electronic properties, affecting reactivity and binding .
Physicochemical Properties :
Preparation Methods
Cyclization of Pyrimidine Precursors
The triazolo[4,5-d]pyrimidine scaffold is synthesized via cyclocondensation of 4,6-dichloropyrimidine-5-amine with sodium azide under acidic conditions. This step forms the triazole ring through a [3+2] cycloaddition mechanism:
$$
\text{C}5\text{H}5\text{Cl}2\text{N}3 + \text{NaN}3 \xrightarrow{\text{HCl, 80°C}} \text{C}5\text{H}3\text{Cl}2\text{N}6 + \text{NaCl} + \text{H}2\text{O} \quad
$$
Optimization Notes :
Introduction of the 4-Methylbenzyl Group
The 3-position of the triazole ring is functionalized via alkylation using 4-methylbenzyl bromide under basic conditions:
$$
\text{Triazolo[4,5-d]pyrimidine} + \text{BrCH}2\text{C}6\text{H}4\text{CH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(4-Methylbenzyl) Derivative} \quad
$$
Critical Parameters :
- Temperature : 60°C for 12 hours ensures complete substitution.
- Workup : Aqueous extraction removes excess bromide, followed by silica gel chromatography (hexane:ethyl acetate, 3:1).
Thioether Formation at Position 7
Nucleophilic Displacement with Thiolacetic Acid
The 7-chloro substituent is replaced by a thioacetate group via SNAr reaction:
$$
\text{7-Chloro Intermediate} + \text{HSCH}2\text{CO}2\text{H} \xrightarrow{\text{Et}_3\text{N}, \text{DMF}} \text{7-Thioacetate Derivative} \quad
$$
Reaction Conditions :
Amide Coupling with Cyclohexylamine
The thioacetate intermediate undergoes amidation using 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
$$
\text{Thioacetic Acid Derivative} + \text{Cyclohexylamine} \xrightarrow{\text{EDCI/HOBt, CH}2\text{Cl}2} \text{N-Cyclohexyl-2-thioacetamide} \quad
$$
Optimization Insights :
- Catalyst : EDCI/HOBt minimizes racemization.
- Yield : 68–75% after purification via flash chromatography (ethyl acetate:methanol, 9:1).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Process Optimization and Scale-Up
Palladium-Catalyzed Steps
For large-scale synthesis, palladium catalysts (e.g., Pd(OH)₂/C) enhance efficiency in azide reductions and cross-couplings.
Crystallization Purification
The final compound is recrystallized from methanol/water (4:1) to achieve >99% purity, critical for pharmaceutical applications.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing N-cyclohexyl-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization, thioether formation, and amide coupling. Key steps include:
- Triazolopyrimidine Core Formation : Cyclization of precursors (e.g., substituted pyrimidines) under reflux with catalysts like phosphorus pentasulfide or acetic anhydride .
- Thioether Linkage : Reaction of the triazolopyrimidine intermediate with mercaptoacetic acid derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C, using triethylamine as a base to deprotonate thiol groups .
- Amide Coupling : Activation of the carboxylic acid group (e.g., using EDC/HOBt) and reaction with N-cyclohexylamine under inert conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent integration and connectivity (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, cyclohexyl protons as multiplet at δ 1.2–1.8 ppm) .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O), ~1250 cm (C-S thioether), and ~1550 cm (triazole ring) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 450.12 [M+H]) validate the molecular formula .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and retention time consistency .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase active sites (e.g., CDK2). Parameters include:
- Grid box centered on ATP-binding pockets.
- Flexible ligand docking with Lamarckian genetic algorithms .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with Glu81/Lys89) .
- Free Energy Calculations (MM/PBSA) : Quantify binding affinity (ΔG < -8 kcal/mol) and identify critical residues .
Q. What strategies resolve contradictions in bioactivity data across cell-based assays?
- Methodological Answer :
- Standardized Protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions (10% FBS, 37°C/5% CO) .
- Dose-Response Curves : IC determination via MTT assays (48–72 hr exposure, n ≥ 3 replicates) to control for variability .
- Off-Target Profiling : Kinase selectivity panels (e.g., Eurofins DiscoverX) confirm target specificity and rule out pan-assay interference .
- Metabolic Stability Tests : Microsomal assays (human liver microsomes, NADPH) identify rapid degradation as a confounding factor .
Q. How can reaction yield be optimized without compromising purity?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (50–90°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%) to identify optimal conditions .
- In Situ Monitoring : ReactIR or TLC (silica, ethyl acetate/hexane 3:7) tracks intermediate formation and minimizes side reactions .
- Workflow Integration : Combine flow chemistry (residence time 20–30 min) with inline HPLC for real-time adjustments .
Q. What in vitro models are suitable for evaluating anticancer mechanisms?
- Methodological Answer :
- Apoptosis Assays : Annexin V/PI staining in flow cytometry (24–48 hr treatment) .
- Cell Cycle Analysis : Propidium iodide staining (G1/S arrest indicates CDK inhibition) .
- 3D Spheroid Models : HCT-116 colorectal cancer spheroids treated for 7 days to mimic tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
